

Spectroscopic Analysis of 5-phenyl-2-benzoxazolethiol: A Technical Guide

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Compound of Interest

Compound Name: *2-Benzoxazolethiol, 5-phenyl-*

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Introduction

5-phenyl-2-benzoxazolethiol is a heterocyclic compound of significant interest in medicinal chemistry and materials science, belonging to the versatile benzoxazole class of molecules. Benzoxazole derivatives are known to exhibit a wide range of biological activities. The precise structural elucidation of such compounds is paramount for understanding their structure-activity relationships and for quality control in synthesis and drug development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous characterization of these molecules.

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-phenyl-2-benzoxazolethiol. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents a predictive analysis based on established spectroscopic principles and data from closely related structural analogs. The information herein is intended to serve as a robust reference for researchers in the identification and characterization of 5-phenyl-2-benzoxazolethiol and similar derivatives.

Predicted Spectroscopic Data

The following sections summarize the predicted spectroscopic data for 5-phenyl-2-benzoxazolethiol. These predictions are derived from the analysis of structurally similar

compounds, including 5-phenylbenzoxazole, 2-mercaptobenzoxazole, and other substituted benzoxazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for 5-phenyl-2-benzoxazolethiol are presented below, assuming a standard deuterated solvent such as DMSO-d₆.

Table 1: Predicted ¹H NMR Data for 5-phenyl-2-benzoxazolethiol

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
SH	13.0 - 14.0	Broad Singlet	-
H-4	~7.8	Doublet	~1.8
H-6	~7.6	Doublet of Doublets	~8.5, 1.8
H-7	~7.4	Doublet	~8.5
Phenyl H (ortho)	7.7 - 7.9	Multiplet	-
Phenyl H (meta, para)	7.3 - 7.5	Multiplet	-

Table 2: Predicted ¹³C NMR Data for 5-phenyl-2-benzoxazolethiol

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-2 (C=S)	175 - 185
C-4	110 - 115
C-5	135 - 140
C-6	120 - 125
C-7	115 - 120
C-8 (C-O)	148 - 152
C-9 (C-N)	140 - 145
Phenyl C (ipso)	138 - 142
Phenyl C (ortho)	127 - 130
Phenyl C (meta)	128 - 131
Phenyl C (para)	125 - 128

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations.

Table 3: Predicted IR Absorption Data for 5-phenyl-2-benzoxazolethiol

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment
3100 - 3000	Medium	Aromatic C-H Stretch
~2600-2550	Weak, Broad	S-H Stretch (Thiol)
~1610	Strong	C=N Stretch (Benzoxazole Ring)
~1580, 1480	Medium-Strong	C=C Stretch (Aromatic Rings)
~1250	Strong	C-N Stretch
~1100-1000	Medium	C-O Stretch
~750, ~690	Strong	C-H Out-of-plane Bending (Aromatic)
~700-600	Medium	C-S Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and structural features. The predicted data is for Electron Ionization (EI) Mass Spectrometry.

Table 4: Predicted Mass Spectrometry Data for 5-phenyl-2-benzoxazolethiol

m/z	Proposed Fragment
~227	[M] ⁺ (Molecular Ion)
~194	[M - SH] ⁺
~167	[M - C ₆ H ₅ - H] ⁺
~150	[C ₇ H ₄ NOS] ⁺
~77	[C ₆ H ₅] ⁺

Experimental Protocols

The following sections provide generalized experimental protocols for the spectroscopic analysis of 5-phenyl-2-benzoxazolethiol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the analyte is prepared by dissolving approximately 5-10 mg of 5-phenyl-2-benzoxazolethiol in 0.5-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), in a standard 5 mm NMR tube.^[1] A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift calibration ($\delta = 0.00$ ppm).^[2] The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for protons. For ¹H NMR, data is typically acquired over a spectral width of 0-15 ppm with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of at least 5 times the longest T1 is recommended for quantitative analysis.^[3] For ¹³C NMR, a wider spectral width of 0-200 ppm is used, and a larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.^[4]

Infrared (IR) Spectroscopy

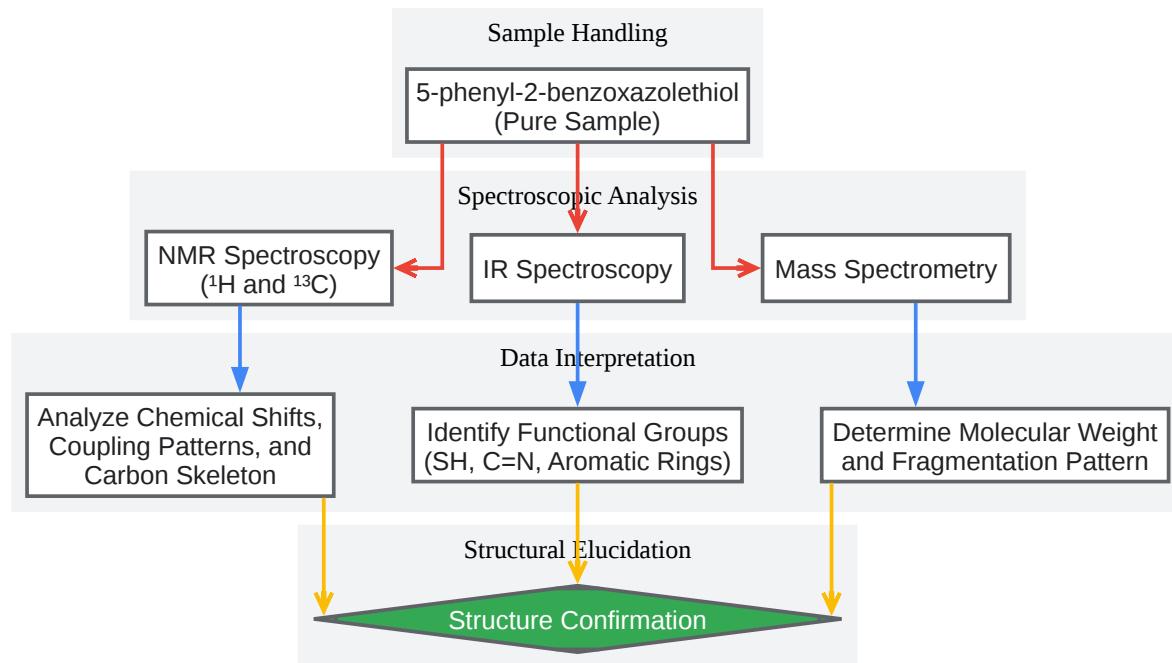
For a solid sample like 5-phenyl-2-benzoxazolethiol, the thin solid film method is commonly used.^[5] A small amount of the sample (around 50 mg) is dissolved in a few drops of a volatile solvent such as acetone or methylene chloride.^[5] A drop of this solution is then placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.^[5] The plate is then placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.^[5] The data is typically collected over a range of 4000 to 400 cm⁻¹.^[6]

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a common technique for the analysis of small organic molecules.^{[7][8]} The sample is introduced into the ion source, often using a direct insertion probe for solid samples. In the ion source, the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).^{[8][9]} This causes the molecule to ionize and fragment. The resulting ions are then accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).^[10]

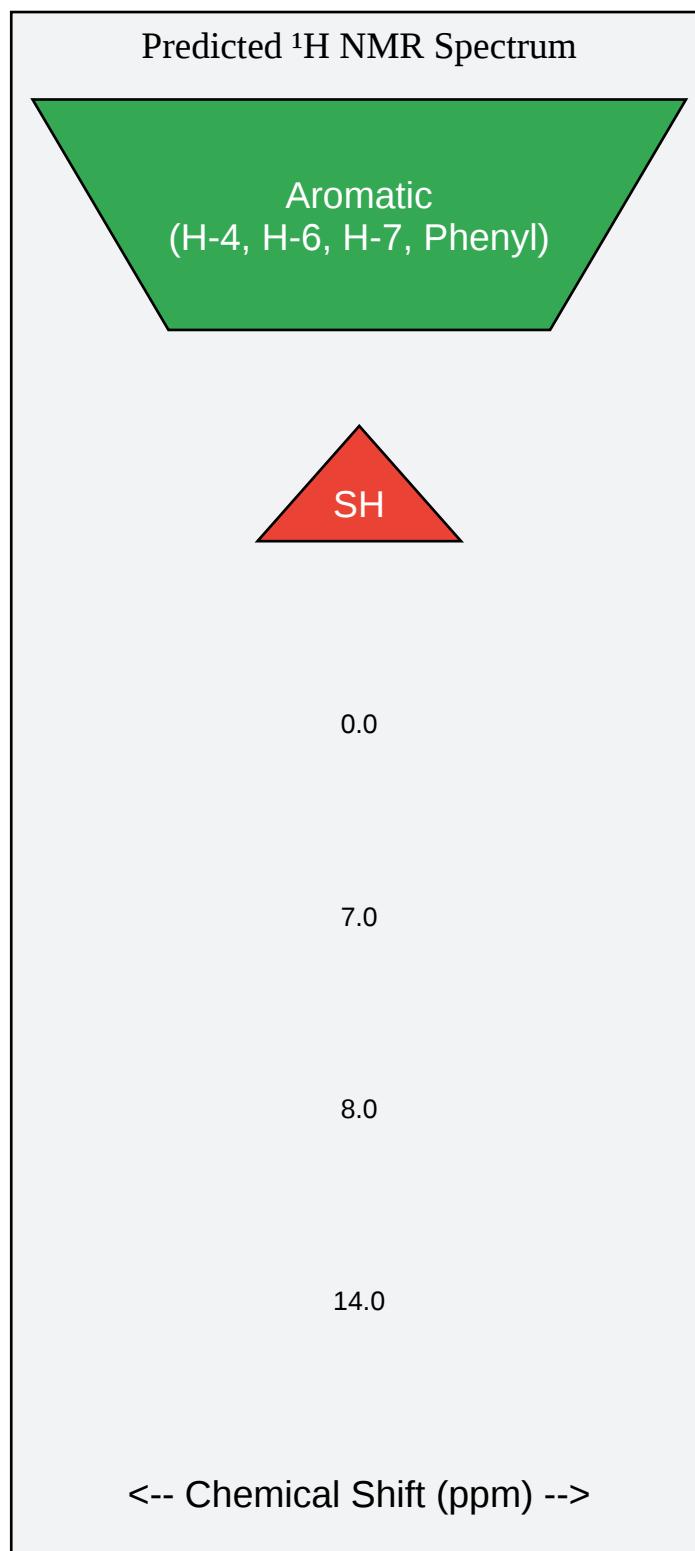
Visualizations

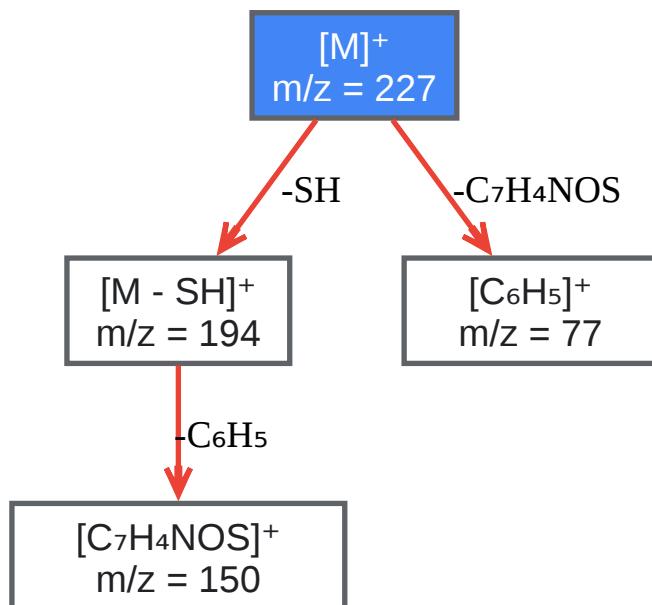
The following diagrams illustrate the logical workflow for spectroscopic analysis and the predicted spectral characteristics of 5-phenyl-2-benzoxazolethiol.



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Caption: Logical workflow for the spectroscopic analysis and structural confirmation of 5-phenyl-2-benzoxazolethiol.



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